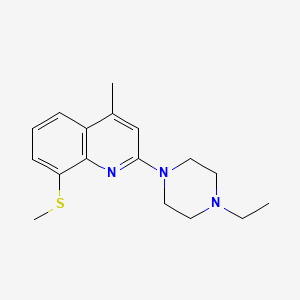![molecular formula C17H17F3N2O2 B5265064 N-[1-(4-pyridinyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B5265064.png)
N-[1-(4-pyridinyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-pyridinyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is commonly referred to as TTP488 and is known for its ability to modulate the immune response in the body.
Mechanism of Action
TTP488 works by modulating the immune response in the body. It inhibits the activation of microglia, which are immune cells in the brain that are involved in the inflammatory response. By inhibiting the activation of microglia, TTP488 reduces the production of pro-inflammatory cytokines, which are molecules that contribute to the development of autoimmune diseases and neurodegenerative disorders.
Biochemical and Physiological Effects:
TTP488 has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, which leads to a reduction in inflammation in the body. TTP488 also reduces the production of beta-amyloid, which is associated with the development of Alzheimer's disease. In addition, TTP488 has been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
TTP488 has several advantages for lab experiments. It is a highly specific compound that targets microglia in the brain, which makes it a valuable tool for studying the immune response in the brain. However, TTP488 also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, TTP488 has a short half-life, which makes it difficult to study its effects over a prolonged period of time.
Future Directions
There are several future directions for the study of TTP488. One potential direction is to investigate its potential use in the treatment of other neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Another direction is to study its effects on the immune response in other parts of the body, such as the gut. Finally, researchers could investigate ways to improve the half-life of TTP488, which would make it a more valuable tool for studying its effects over a prolonged period of time.
In conclusion, TTP488 is a promising compound that has potential applications in the field of medicine. Its ability to modulate the immune response in the body makes it a valuable tool for studying autoimmune diseases and neurodegenerative disorders. Further research is needed to fully understand its long-term effects and potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of TTP488 involves several steps that require the use of various reagents and solvents. The starting material for the synthesis is 3-(trifluoromethyl)phenol, which is reacted with 2-chloroethylpyridine to form 2-[3-(trifluoromethyl)phenoxy]ethylpyridine. This intermediate is then reacted with propanoyl chloride to form N-[1-(4-pyridinyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide. The final product is obtained after purification using column chromatography.
Scientific Research Applications
TTP488 has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. TTP488 has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to reduce the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
Properties
IUPAC Name |
N-(1-pyridin-4-ylethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-11(13-6-8-21-9-7-13)22-16(23)12(2)24-15-5-3-4-14(10-15)17(18,19)20/h3-12H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIPDMMWUDCGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C(C)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R*,4R*)-4-(hydroxymethyl)-1-({2-[(2-methoxyethyl)amino]-1-methyl-1H-benzimidazol-5-yl}carbonyl)-3-piperidinol](/img/structure/B5264984.png)

![4-bromo-N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}benzamide](/img/structure/B5265002.png)

![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5265005.png)
![6-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5265014.png)
![N-{2-[4-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)phenoxy]ethyl}acetamide hydrochloride](/img/structure/B5265016.png)
![4-{[6-(ethoxycarbonyl)-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B5265024.png)
![2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5265033.png)
![ethyl 5-(4-chlorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265034.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5265042.png)

![methyl (2-ethoxy-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5265051.png)
![ethyl 2-(2-bromo-4,5-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265059.png)
